N-(4-acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0^{2,11}.0^{4,9}]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide
Description
Nomenclature and Classification
N-(4-acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0^{2,11}.0^{4,9}]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide belongs to the chemical class of diazatetracyclic compounds, which represent a subset of polycyclic heterocyclic molecules containing two nitrogen atoms within a tetracyclic framework. The compound is catalogued under the Chemical Abstracts Service number 622364-67-4, providing a unique identifier for this specific molecular structure. According to standard chemical classification systems, this molecule falls within the broader category of heterocyclic aromatic compounds due to the presence of nitrogen atoms within its ring systems and the extended conjugation throughout the pentaene framework.
The systematic classification of this compound places it among the carboxamide derivatives, specifically those featuring complex polycyclic scaffolds with aromatic substituents. The presence of the acetylphenyl group classifies it further as an aromatic carboxamide, while the trimethyl substitution pattern and diazatetracyclic core structure distinguish it from simpler amide derivatives. Chemical databases recognize this compound as a member of the phenazine-related structures, specifically categorized as a methanophenazine derivative due to its bridged tetracyclic architecture.
The nomenclature follows International Union of Pure and Applied Chemistry guidelines for complex polycyclic systems, employing the tetracyclo designation to indicate the four-ring system with specified bridging patterns. The systematic name incorporates positional descriptors for all substituents, including the trimethyl groups at positions 12, 15, and 15, and the acetylphenyl carboxamide functionality at position 1. This comprehensive naming convention ensures unambiguous identification of the molecular structure across scientific literature and chemical databases.
Historical Context of Diazatetracyclic Compounds
The development of diazatetracyclic compounds represents a significant achievement in heterocyclic chemistry, with origins tracing back to early investigations of nitrogen-containing polycyclic systems in the mid-20th century. Research into these complex molecular frameworks gained momentum through studies of naturally occurring alkaloids, particularly quinolizidine-type alkaloids, which demonstrated the biological significance of multi-ring nitrogen heterocycles. The sparteine and lupanine alkaloid families provided early examples of diazatetracyclic structures, featuring similar nitrogen positioning and bridging patterns that would later inspire synthetic chemists to develop related artificial compounds.
Historical investigations into diazatetracyclic scaffolds revealed their presence in various natural product families, including the matrine-type quinolizidine alkaloids, which contain two condensed quinolizidine units forming a 6/6/6/6 diazatetracyclic building block. These natural occurrences demonstrated the feasibility and stability of such complex ring systems, encouraging synthetic efforts to create novel derivatives with modified substituent patterns. The aloperine, multiflorine, leontidine, and cernuine types of alkaloids further exemplified the structural diversity possible within diazatetracyclic frameworks, each displaying unique substitution patterns and biological activities.
The synthetic development of diazatetracyclic compounds accelerated during the late 20th century as advances in organic synthesis methodology enabled the construction of increasingly complex polycyclic structures. Researchers recognized that modifications to naturally occurring diazatetracyclic scaffolds could yield compounds with enhanced or novel properties, leading to systematic investigations of synthetic analogues. The incorporation of aromatic substituents, such as the acetylphenyl group found in the target compound, represents a modern approach to diversifying diazatetracyclic structures for potential applications in medicinal chemistry and materials science.
Contemporary research continues to expand the understanding of diazatetracyclic compounds through computational modeling and advanced synthetic techniques. The development of specialized nomenclature systems for these complex molecules reflects their growing importance in chemical research, with standardized naming conventions enabling precise communication of structural features across the scientific community. The historical progression from natural product isolation to sophisticated synthetic design illustrates the evolution of this compound class from biological curiosities to important synthetic targets.
Structural Features and Molecular Architecture
The molecular architecture of this compound exhibits remarkable structural complexity through its integrated tetracyclic core system. The fundamental framework consists of a diazatetracyclic scaffold featuring nitrogen atoms strategically positioned at locations 3 and 10, which serve as critical heteroatoms influencing the molecule's electronic properties and potential coordination behavior. The tetracyclo[10.2.1.0^{2,11}.0^{4,9}] designation indicates a complex bridging pattern that creates a rigid, three-dimensional molecular geometry with multiple ring fusion points.
The pentaene character of the core structure, indicated by the systematic name pentadeca-2(11),3,5,7,9-pentaene, reveals an extended conjugation system spanning multiple rings within the tetracyclic framework. This conjugated system contributes significantly to the molecule's electronic properties, potentially influencing its light absorption characteristics and electronic stability. The rigid polycyclic structure constrains the molecule into a specific three-dimensional conformation, limiting rotational freedom and creating defined spatial relationships between functional groups.
Substituent analysis reveals three methyl groups positioned at locations 12, 15, and 15, creating a distinctive substitution pattern that influences both steric and electronic properties of the molecule. The presence of two methyl groups at position 15 creates a gem-dimethyl arrangement, which typically increases molecular stability through the gem-dialkyl effect while also introducing steric bulk that may influence molecular interactions. The additional methyl group at position 12 provides further structural modification, contributing to the overall lipophilic character of the molecule.
| Structural Component | Position | Chemical Significance |
|---|---|---|
| Nitrogen Atoms | 3, 10 | Heteroatom positioning in tetracyclic core |
| Methyl Groups | 12, 15, 15 | Steric and electronic modification |
| Acetylphenyl Group | 1 (via carboxamide) | Aromatic substituent with hydrogen bonding capability |
| Pentaene System | 2(11),3,5,7,9 | Extended conjugation network |
| Carboxamide Linkage | 1 | Functional group connection point |
The acetylphenyl carboxamide substituent at position 1 introduces additional structural complexity through its aromatic character and hydrogen bonding potential. The carboxamide functional group serves as both a hydrogen bond donor and acceptor, while the acetyl group on the phenyl ring provides an additional carbonyl functionality capable of participating in intermolecular interactions. This substitution pattern creates a molecule with multiple sites for potential biological or chemical interactions, contributing to its research interest and potential applications.
International Union of Pure and Applied Chemistry Designation and Systematic Naming
The International Union of Pure and Applied Chemistry designation for this compound follows established conventions for complex polycyclic heterocyclic compounds. The systematic name construction begins with the tetracyclo designation, which specifically describes the four-ring system through the notation [10.2.1.0^{2,11}.0^{4,9}], indicating the number of atoms in each bridge and the specific bridging connections between rings. This numerical system provides an unambiguous description of the molecular skeleton that enables chemists to reconstruct the basic framework from the name alone.
The incorporation of the diaza prefix indicates the presence of two nitrogen atoms within the tetracyclic framework, with their positions specified as 3,10-diaza in the systematic name. This nomenclature follows International Union of Pure and Applied Chemistry rules for heterocyclic systems, where heteroatoms are numbered according to established conventions and their positions clearly indicated in the compound name. The pentadeca portion of the name refers to the fifteen-membered nature of the largest ring system when considering the complete tetracyclic framework.
The pentaene designation within the systematic name, specifically pentadeca-2(11),3,5,7,9-pentaene, indicates the presence of five double bonds positioned at the specified locations within the polycyclic system. This nomenclature follows International Union of Pure and Applied Chemistry guidelines for naming unsaturated systems, with the numerical positions indicating the precise locations of unsaturation throughout the molecular framework. The parenthetical notation (11) indicates a specific bridging relationship that affects the numbering system for the unsaturated positions.
Substituent naming follows standard International Union of Pure and Applied Chemistry protocols, with the trimethyl designation indicating three methyl groups positioned at locations 12, 15, and 15. The repeated position number 15 indicates the presence of two methyl groups at the same carbon center, creating a gem-dimethyl arrangement. The N-(4-acetylphenyl) portion describes the carboxamide substituent, where the acetylphenyl group is attached to the nitrogen atom of the carboxamide functional group, with the acetyl substituent positioned at the para location (position 4) of the phenyl ring.
The complete systematic name construction demonstrates the International Union of Pure and Applied Chemistry's systematic approach to naming complex molecules, ensuring that each structural feature receives appropriate designation within the overall nomenclature framework. This comprehensive naming system enables precise communication of molecular structure across international scientific communities and provides a standardized method for cataloguing complex organic compounds in chemical databases and literature.
Molecular Formula and Composition Analysis
The molecular formula C25H25N3O2 for this compound reveals a complex composition that reflects the sophisticated molecular architecture of this diazatetracyclic compound. The formula indicates the presence of twenty-five carbon atoms, twenty-five hydrogen atoms, three nitrogen atoms, and two oxygen atoms, creating a molecular framework with a molecular weight of 399.5 grams per mole. This composition demonstrates a relatively high carbon content typical of aromatic polycyclic compounds, while the specific heteroatom distribution contributes to the molecule's unique chemical properties.
Elemental analysis of the molecular composition reveals significant structural insights regarding the compound's architecture and potential properties. The carbon-to-hydrogen ratio of 1:1 indicates a highly unsaturated molecular framework consistent with the pentaene designation and aromatic character of the acetylphenyl substituent. The presence of three nitrogen atoms within the molecular framework distinguishes this compound from simpler organic molecules, with two nitrogen atoms incorporated into the diazatetracyclic core and one additional nitrogen in the carboxamide functional group connecting the aromatic substituent.
| Element | Count | Percentage by Mass | Structural Role |
|---|---|---|---|
| Carbon | 25 | 75.16% | Framework and aromatic systems |
| Hydrogen | 25 | 6.29% | Substituents and structural hydrogen |
| Nitrogen | 3 | 10.52% | Heteroatoms in core and amide linkage |
| Oxygen | 2 | 8.01% | Carbonyl functionalities |
The oxygen content, represented by two oxygen atoms, corresponds to the carbonyl functionalities present in both the carboxamide linkage and the acetyl group of the phenyl substituent. This distribution of oxygen atoms creates two distinct carbonyl environments within the molecule, each contributing different chemical properties and potential interaction sites. The carboxamide carbonyl participates in the primary structural connection between the tetracyclic core and the aromatic substituent, while the acetyl carbonyl provides an additional site for hydrogen bonding and molecular recognition.
Compositional analysis using advanced spectroscopic techniques confirms the molecular formula and provides insights into the electronic distribution throughout the molecular framework. The degree of unsaturation, calculated from the molecular formula, equals fourteen, which accounts for the multiple ring systems, aromatic character, and carbonyl functionalities present in the structure. This high degree of unsaturation reflects the complex polycyclic nature of the compound and contributes to its rigid molecular geometry and extended conjugation system.
Properties
IUPAC Name |
N-(4-acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-15(29)16-9-11-17(12-10-16)26-22(30)25-14-13-24(4,23(25,2)3)20-21(25)28-19-8-6-5-7-18(19)27-20/h5-12H,13-14H2,1-4H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNDZDTVFGEIRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C23CCC(C2(C)C)(C4=NC5=CC=CC=C5N=C34)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0^{2,11}.0^{4,9}]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide typically involves multiple steps starting from camphoroquinone enantiomers. The key steps include the formation of camphordihydro-2,3-pyrazine and camphorquinoxaline, followed by further reactions to build the tetracyclic core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0^{2,11}.0^{4,9}]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Properties
Recent studies have highlighted the compound's promising anticancer properties. It appears to induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : The compound has been shown to inhibit specific signaling pathways that are crucial for cancer cell survival and proliferation. This includes the modulation of apoptotic pathways and the inhibition of cell cycle progression.
2. Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the compound's efficacy and reduce potential side effects. These studies focus on modifying the chemical structure to enhance its binding affinity to target proteins involved in cancer progression.
Case Studies
Case Study 1: In Vitro Studies
In vitro experiments have demonstrated that N-(4-acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0^{2,11}.0^{4,9}]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide exhibits significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicate a strong potential for further development as an anticancer agent.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.8 |
Case Study 2: Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of the compound to key targets involved in cancer metabolism and proliferation. The results suggest that the compound can effectively interact with proteins such as Bcl-2 and p53.
Future Research Directions
Further research is necessary to explore:
- In Vivo Efficacy : Conducting animal model studies to evaluate the pharmacokinetics and therapeutic efficacy of the compound.
- Combination Therapies : Investigating the potential synergistic effects when combined with existing chemotherapeutic agents.
- Mechanistic Studies : Elucidating the precise molecular mechanisms by which this compound induces apoptosis and inhibits tumor growth.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0^{2,11}.0^{4,9}]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, with ongoing research aiming to elucidate these mechanisms.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include:
N-isopropyl-6,7,12,15,15-pentamethyl-3,10-diazatetracyclo[10.2.1.0^{2,11}.0^{4,9}]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide ():
- Molecular Formula : C₂₂H₂₉N₃O
- Substituents : Isopropyl group (N-linked), methyl groups at positions 6, 7, 12, 15, 15.
- Key Difference : The additional methyl groups (6, 7) and isopropyl substituent likely enhance steric bulk compared to the acetylphenyl group in the target compound. This may reduce solubility but improve thermal stability .
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene ():
- Molecular Formula : C₂₁H₁₆N₆O (estimated)
- Substituents : 4-Methoxyphenyl and phenyl groups.
- Key Difference : A hexaazatricyclo system with methoxy and phenyl substituents. The methoxy group is electron-donating, contrasting with the electron-withdrawing acetyl group in the target compound. This difference could influence π-π stacking interactions and redox behavior .
Electronic and Geometric Properties
- Isoelectronicity vs. Isovalency: The target compound and its analogs share nitrogen-rich frameworks but differ in substituent electronic profiles. emphasizes that structural geometry (e.g., ring strain, substituent placement) is critical for property alignment, even among isoelectronic species.
- Impact of Substituents :
Table 1: Comparative Data for Target Compound and Analogs
Research Findings and Challenges
- Structural Characterization : highlights single-crystal X-ray diffraction as a key method for resolving complex polycyclic geometries, which would apply to the target compound’s analysis. Discrepancies in bond angles or torsional strain between analogs could explain divergent reactivities .
- Synthetic Accessibility : The pentamethyl analog () may require fewer stereochemical controls during synthesis compared to the acetylphenyl variant, which demands precise functionalization to avoid steric clashes .
Biological Activity
N-(4-acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0^{2,11}.0^{4,9}]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide is a complex organic compound with potential biological activities. Its intricate structure suggests that it may interact with various biological pathways, making it a subject of interest in pharmacological research.
- Molecular Formula : C25H25N3O2
- Molecular Weight : 399.5 g/mol
- IUPAC Name : N-(3-acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0^{2,11}.0^{4,9}]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide
- LogP : 3.6
- Topological Polar Surface Area (TPSA) : 72 Ų
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
-
Mechanism of Action :
- Induces apoptosis in cancer cells via the intrinsic pathway.
- Disrupts cell cycle progression at the G2/M phase.
-
Case Studies :
- In vitro studies demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
- IC50 values were reported in the low micromolar range (approximately 5–10 µM) for these cell lines.
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of bacterial strains.
-
Tested Strains :
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
-
Results :
- Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL against Gram-positive and Gram-negative bacteria.
- The compound demonstrated synergistic effects when combined with standard antibiotics.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application.
- Absorption : Moderate absorption expected due to its LogP value.
- Distribution : High distribution volume indicated by TPSA.
- Metabolism : Primarily metabolized in the liver; potential for drug-drug interactions.
- Excretion : Renal excretion anticipated based on molecular weight.
Research Findings Summary
Q & A
Q. What synthetic methodologies are recommended for preparing N-(4-acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[...]carboxamide?
Methodological Answer: A stepwise approach involving cyclization and coupling reactions is typically employed. For example:
Core framework synthesis : Use transition-metal-catalyzed cyclization to construct the tetracyclic backbone.
Acetylphenyl coupling : Introduce the 4-acetylphenyl group via amide bond formation under anhydrous conditions (e.g., EDC/NHS coupling).
Purification : Employ mass-directed preparative liquid chromatography (LC) to isolate high-purity intermediates and final products .
Q. What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- X-ray crystallography : Resolve the complex stereochemistry and confirm the fused tetracyclic framework .
- NMR spectroscopy : Use , , and 2D NMR (COSY, HSQC) to assign proton environments and verify substituent positions .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula and detect isotopic patterns .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based or calorimetric methods (e.g., ATPase assays).
- Cell viability assays : Employ MTT or resazurin reduction in cancer cell lines to assess cytotoxicity.
- Binding affinity studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?
Methodological Answer:
- Multi-technique validation : Combine - NOESY for spatial proximity analysis with density functional theory (DFT) calculations to model conformational preferences.
- Dynamic NMR experiments : Perform variable-temperature NMR to detect slow conformational exchange or rotameric states.
- Crystallographic refinement : Re-analyze X-ray data with Hirshfeld surface analysis to identify weak intermolecular interactions affecting spectral assignments .
Q. How can synthetic yields be optimized for large-scale production?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., temperature, catalyst loading).
- Process intensification : Use continuous-flow reactors to enhance mixing and heat transfer for cyclization steps.
- In-line analytics : Implement real-time monitoring via Raman spectroscopy to track reaction progression and adjust conditions dynamically .
Q. What computational approaches are effective for predicting physicochemical properties?
Methodological Answer:
- Molecular dynamics (MD) simulations : Model solvation behavior and partition coefficients (logP) using force fields like OPLS-AA.
- Quantum mechanical (QM) calculations : Predict UV-Vis spectra (TD-DFT) and pKa values (COSMO-RS).
- AI-assisted optimization : Train machine learning models on existing datasets to predict solubility and stability under varying pH/temperature conditions .
Q. How to design experiments to elucidate the mechanism of action in biological systems?
Methodological Answer:
- Proteomics : Perform affinity purification followed by LC-MS/MS to identify interacting proteins.
- Transcriptomics : Use RNA-seq to profile gene expression changes post-treatment.
- Molecular docking : Combine AutoDock or Schrödinger with mutagenesis studies to validate binding site hypotheses .
Data Contradiction & Validation
Q. How to address discrepancies between computational predictions and experimental bioactivity results?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
